Wee1 Kinase Inhibitor Potency from 2-Acetyl-7-amino-THIQ Core vs. Structurally Closest THIQ Amines
A lead compound built on the 2-acetyl-7-amino-THIQ scaffold (BDBM518533) inhibits Wee1 kinase with an IC₅₀ of 10 nM in a FRET assay, whereas publicly disclosed screening data for the closest analogs—7-amino-1,2,3,4-tetrahydroisoquinoline (CAS 72299-68-4) and 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 14097-40-6)—lack any reported Wee1 inhibitory activity [1][2]. This potency gap suggests that the N-acetyl group is critical for achieving high-affinity kinase engagement.
| Evidence Dimension | Wee1 kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ not measured for the isolated building block; the elaborated lead containing the 2-acetyl-7-amino-THIQ moiety has IC₅₀ = 10 nM |
| Comparator Or Baseline | 7-amino-1,2,3,4-tetrahydroisoquinoline (CAS 72299-68-4) and 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 14097-40-6): no Wee1 IC₅₀ data reported |
| Quantified Difference | Lead compound with 2-acetyl-7-amino-THIQ core reaches 10 nM IC₅₀; no detectable Wee1 activity for comparator amines |
| Conditions | Recombinant human Wee1 kinase, FRET-based assay (BindingDB Assay ID 1) |
Why This Matters
Procuring the 2-acetyl-7-amino-THIQ scaffold is essential for medicinal chemistry teams aiming to replicate or improve upon this kinase inhibitory profile, whereas alternative N-substituted or unsubstituted THIQ-7-amines do not provide a demonstrated path to Wee1 inhibition.
- [1] BindingDB Entry BDBM518533. IC₅₀ = 10 nM for Wee1 kinase (FRET assay). View Source
- [2] PubChem substance records for 7-amino-1,2,3,4-tetrahydroisoquinoline (CID 11586323) and 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine (CID 22365920) show no Wee1 kinase bioactivity annotations as of 2026. View Source
